![molecular formula C21H25NO5 B4263090 4-(2,5-dimethoxyphenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone](/img/structure/B4263090.png)
4-(2,5-dimethoxyphenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone
Overview
Description
4-(2,5-dimethoxyphenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone, commonly known as DEDQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. DEDQ is a quinolinone derivative that has been found to possess a range of interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The exact mechanism of action of DEDQ is not fully understood, but it is believed to act on a variety of molecular targets within the body. It has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress and inflammation. Additionally, DEDQ has been found to modulate the activity of ion channels and neurotransmitter receptors, suggesting that it may have potential as a therapeutic agent for neurological disorders.
Biochemical and Physiological Effects:
DEDQ has been found to possess a range of interesting biochemical and physiological effects. It has been shown to possess antioxidant properties, which may help to protect cells from damage caused by ROS. Additionally, DEDQ has been found to possess anti-inflammatory properties, which may help to reduce inflammation in the body. It has also been shown to have neuroprotective effects, suggesting that it may have potential as a therapeutic agent for neurological disorders.
Advantages and Limitations for Lab Experiments
DEDQ has several advantages as a compound for lab experiments. It is relatively easy to synthesize and purify, making it accessible to researchers. Additionally, it has been extensively studied, with a large body of literature available on its properties and potential applications. However, there are also limitations to using DEDQ in lab experiments. It can be difficult to work with due to its low solubility in water, and it may have limited stability over time.
Future Directions
There are several areas of future research that could be explored with regards to DEDQ. One potential direction is to investigate its potential as a therapeutic agent for neurological disorders, given its neuroprotective effects. Additionally, further studies could be conducted to better understand the mechanism of action of DEDQ, and to identify its molecular targets within the body. Finally, there may be opportunities to explore the use of DEDQ in combination with other compounds, to investigate potential synergistic effects.
Scientific Research Applications
DEDQ has been studied extensively for its potential applications in scientific research. It has been found to possess a range of interesting properties, including anti-inflammatory, antioxidant, and neuroprotective effects. These properties make it a promising candidate for further investigation in a variety of research fields, including neuroscience, pharmacology, and medicinal chemistry.
properties
IUPAC Name |
4-(2,5-dimethoxyphenyl)-6,7-diethoxy-3,4-dihydro-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-5-26-19-10-15-14(16-9-13(24-3)7-8-18(16)25-4)11-21(23)22-17(15)12-20(19)27-6-2/h7-10,12,14H,5-6,11H2,1-4H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDXZQKGWUSZQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(CC(=O)N2)C3=C(C=CC(=C3)OC)OC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dimethoxyphenyl)-6,7-diethoxy-3,4-dihydroquinolin-2(1H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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